- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280

Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

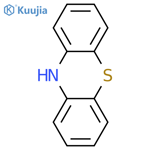

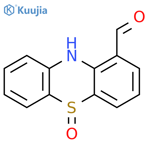

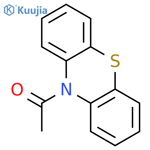

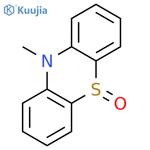

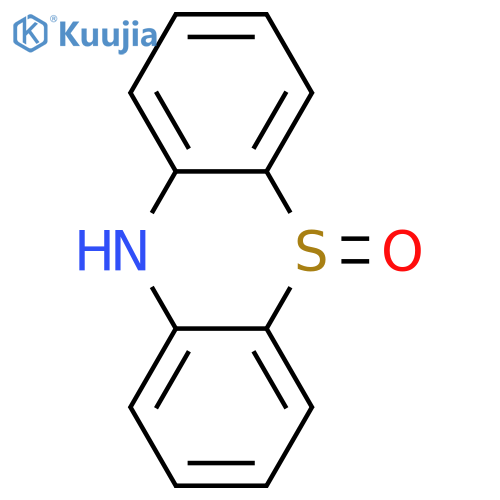

10H-Phenothiazine 5-Oxide structure

商品名:10H-Phenothiazine 5-Oxide

10H-Phenothiazine 5-Oxide 化学的及び物理的性質

名前と識別子

-

- 10H-Phenothiazine,5-oxide

- PHENOTHIAZINE-5-OXIDE

- 10H-phenothiazino-5-oxide

- oxyde-5 de phenothiazine

- Phenothiazine S-oxide

- phenothiazine sulfoxyde

- phenothiazine sulphoxide

- Phenothiazine,5-oxide

- sulfoxyde de phenothiazine

- USAF DO-16

- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)

- 10H-5λ4-Phenothiazin-5-one

- 5-Oxophenothiazine

- NSC 3554

- 10H-Phenothiazine 5-oxide

- E?-phenothiazin-5-one

- BRN 0152295

- NCGC00247391-01

- DTXSID0074471

- 10H-phenothiazine5-oxide

- 10H-Phenothiazine, 5-oxide

- SR-01000852665-2

- SCHEMBL342511

- HMS2201K15

- MLS001242794

- DSAFSORWJPSMQS-UHFFFAOYSA-N

- Phenothiazine, 5-oxide

- 10H-5lambda4-phenothiazin-5-one

- CHEMBL1396515

- Phenothiazine 5-oxide

- SMR000841349

- Q27216086

- AT27299

- SR-01000852665

- STK802590

- CHEBI:125466

- BAA20771

- BS-50659

- cid_71014

- AI3-17437

- 8SVJ4R3Y3D

- HMS3341B02

- NSC3554

- 10H-5

- BDBM65852

- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide

- MFCD00053824

- 1207-71-2

- AKOS000281841

- NSC-3554

- Z1509140237

- 4-27-00-01215 (Beilstein Handbook Reference)

- EN300-309225

- 10H-Phenothiazine 5-Oxide

-

- MDL: MFCD00053824

- インチ: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H

- InChIKey: DSAFSORWJPSMQS-UHFFFAOYSA-N

- ほほえんだ: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 215.04000

- どういたいしつりょう: 215.04

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.44

- ふってん: 433.3°C at 760 mmHg

- フラッシュポイント: 215.9°C

- 屈折率: 1.769

- PSA: 48.31000

- LogP: 3.91400

10H-Phenothiazine 5-Oxide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

10H-Phenothiazine 5-Oxide 税関データ

- 税関コード:2934300000

- 税関データ:

中国税関コード:

2934300000概要:

293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

10H-Phenothiazine 5-Oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-309225-0.1g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 0.1g |

$62.0 | 2025-03-21 | |

| Enamine | EN300-309225-1.0g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 1.0g |

$241.0 | 2025-03-21 | |

| abcr | AB375165-1 g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 1 g |

€219.00 | 2023-07-19 | ||

| Ambeed | A871333-250mg |

10H-Phenothiazine 5-oxide |

1207-71-2 | 95% | 250mg |

$45.0 | 2025-02-21 | |

| TRC | P318098-50mg |

10H-Phenothiazine 5-Oxide |

1207-71-2 | 50mg |

$ 91.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1256754-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$425 | 2024-06-07 | |

| abcr | AB375165-5g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 5g |

€654.00 | 2025-02-20 | ||

| Aaron | AR007QBZ-10g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 98% | 10g |

$698.00 | 2025-02-26 | |

| 1PlusChem | 1P007Q3N-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$326.00 | 2025-02-22 | |

| 1PlusChem | 1P007Q3N-1g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 1g |

$94.00 | 2025-02-22 |

10H-Phenothiazine 5-Oxide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt

リファレンス

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

リファレンス

- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C

リファレンス

- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557

合成方法 7

はんのうじょうけん

1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt

リファレンス

- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

合成方法 8

はんのうじょうけん

1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6

合成方法 9

合成方法 10

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux

リファレンス

- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C

リファレンス

- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt

リファレンス

- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53

合成方法 17

はんのうじょうけん

1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water

リファレンス

- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7

10H-Phenothiazine 5-Oxide Raw materials

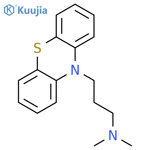

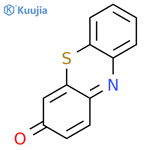

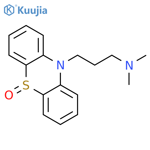

- 10-Acetylphenothiazine

- Benzo[b]cyclohepta[e][1,4]thiazine

- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide

- Promazine

- Phenothiazine

- 10-Methylphenothiazine

- 10-ethenylphenothiazine 5-oxide

- 10H-Phenothiazine,4a,10a-dihydro-

10H-Phenothiazine 5-Oxide Preparation Products

- Phenothiazine S,S-Dioxide (1209-66-1)

- Methylphenothiazine Sulfoxide (2234-09-5)

- 3H-Phenothiazin-3-one (581-30-6)

- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)

- Phenothiazine (92-84-2)

- Promazine Sulfoxide (146-21-4)

- 10H-Phenothiazine 5-Oxide (1207-71-2)

- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)

- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)

- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)

10H-Phenothiazine 5-Oxide 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1207-71-2 (10H-Phenothiazine 5-Oxide) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

清らかである:99%

はかる:5g

価格 ($):366.0